molecular formula C15H16FN3O3 B2580962 3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034310-21-7

3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2580962
CAS No.: 2034310-21-7
M. Wt: 305.309
InChI Key: ZFLNJNPHZCWOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H16FN3O3 and its molecular weight is 305.309. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Stability and Structure in N-Heterocyclic Carbene Precursors :

    • Research led by Hobbs et al. (2010) focused on the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons. They explored compounds with N-fluorophenyl substituents for their reactivity and stability, which is relevant to the development of new materials and catalysts (Hobbs et al., 2010).
  • Fluorescent Organoboron Complexes :

    • A study by Garre et al. (2019) synthesized a family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties. These compounds exhibited strong UV-Vis absorptions and high fluorescence, making them potentially useful in imaging and sensing applications (Garre et al., 2019).
  • Potential Anticancer Agents :

    • Penthala et al. (2011) reported the synthesis of novel N-benzyl aplysinopsin analogs with imidazolidine-2,4-dione structures. These compounds showed promise as potential anticancer agents, displaying potent growth inhibition against melanoma and ovarian cancer cells (Penthala et al., 2011).
  • Antinociceptive Effects :

    • A study on hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione by Queiroz et al. (2015) indicated antinociceptive effects in mice, suggesting potential applications in pain management (Queiroz et al., 2015).
  • Synthesis and Anti-Proliferative Activity :

    • Reddy et al. (2010) explored substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione analogs for their anti-proliferative activity against breast and lung cancer cell lines, revealing another potential application in cancer therapy (Reddy et al., 2010).
  • Glycolurils and Analogues :

    • Kravchenko et al. (2018) reviewed the synthesis of glycolurils and their analogues, including pharmacologically active compounds, explosives, and gelators, showing the versatility of imidazolidine-2,4-diones in various fields (Kravchenko et al., 2018).

Properties

IUPAC Name

3-[1-[3-(2-fluorophenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c16-12-4-2-1-3-10(12)5-6-13(20)18-8-11(9-18)19-14(21)7-17-15(19)22/h1-4,11H,5-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLNJNPHZCWOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2F)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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